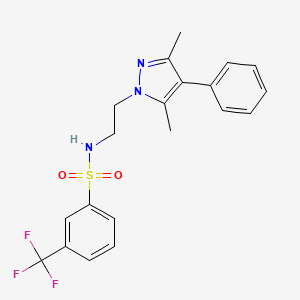

N-(2-(3,5-二甲基-4-苯基-1H-吡唑-1-基)乙基)-3-(三氟甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

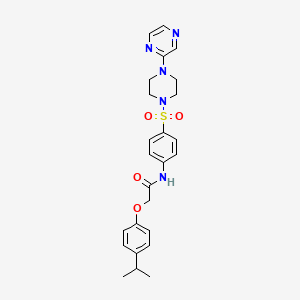

The compound "N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The structure of this compound suggests that it may have potential as a biological inhibitor or as a ligand for metal coordination, given the common presence of a sulfonamide group and a pyrazole ring in such molecules .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves multi-step organic reactions starting from substituted benzaldehydes or benzoic acids. For instance, the synthesis of similar compounds has been reported to start from celecoxib, which is selectively oxidized, esterified, and then subjected to hydrazinolysis to obtain the desired sulfonamide derivatives . Another approach involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide to yield the target compounds . These methods highlight the versatility and adaptability of synthetic routes to produce a wide range of sulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The molecular conformation can significantly influence the biological activity of these compounds. For example, studies have shown that the conformation adopted by molecules in the solid state can differ significantly, which may not necessarily reflect their conformation in solution or their biological activity . The presence of substituents on the benzene ring can also lead to different intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the stability and reactivity of these compounds .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions due to their functional groups. The sulfonamide nitrogen can act as a hydrogen bond donor, forming strong intermolecular interactions with other electronegative atoms like oxygen or nitrogen . These interactions are essential for the biological activity of these compounds, as they can influence binding to biological targets. Additionally, the presence of substituents on the benzene ring can lead to different reactivity patterns, such as the potential for metal coordination .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electronegative groups such as trifluoromethyl can impart lipophilicity, which is important for the compound's ability to cross biological membranes . The solubility, melting point, and stability of these compounds can vary widely depending on the nature and position of the substituents on the benzene ring. These properties are crucial for the compound's suitability as a drug candidate or as a ligand in coordination chemistry .

科学研究应用

合成和表征

已经合成和表征了一系列新型磺酰胺衍生物,包括本例中的衍生物,以了解其在科学研究中的潜在应用。这些化合物已被评估各种生物活性,包括抗炎、镇痛、抗氧化、抗癌和抗 HCV NS5B RNA 依赖性 RNA 聚合酶 (RdRp) 活性。这些化合物的结构测定和评估表明它们在治疗剂的开发中具有潜力,特别是考虑到它们与传统药物(如塞来昔布)相比的安全性(Ş. Küçükgüzel 等人,2013)。

生物学评估

研究的另一个方面集中在吡唑基苯磺酰胺衍生物的合成及其作为抗炎和抗菌剂的评估。该类中的一些化合物显示出显着的活性,在某些检测中超过了传统药物(如吲哚美辛),而没有相关的胃肠道风险。这指出了这些衍生物在医学研究中的潜力,特别是在开发更安全的抗炎和抗菌治疗方面(A. Bekhit 等人,2008)。

分子对接和 DFT 计算

苯磺酰胺衍生物的合成及其与各种亲核试剂的反应性已得到广泛研究。该类别中的一些氯化化合物对 HepG2 和 MCF-7 等细胞系表现出显着的抗肿瘤活性。此外,已经进行分子对接研究来评估这些化合物与生物靶标的潜在相互作用,例如 KSHV 胸苷酸合成酶复合物,从而深入了解其作用机制和潜在的治疗应用(Asmaa M. Fahim 和 Mona A. Shalaby,2019)。

乙烯样生物活性

研究还探索了具有乙烯样生物活性的低分子,从而发现了诱导拟南芥幼苗三重反应的化合物。这包括合成、构效关系 (SAR) 和通过 RNA 测序和 RT-PCR 分析的作用机制的研究。此类研究对于了解植物生物学和开发农用化学品至关重要(Keimei Oh 等人,2017)。

抗菌活性

已经研究了合成含有苯磺酰胺部分的新型吡唑啉和吡唑衍生物,其中一些衍生物显示出有希望的抗菌和抗真菌活性。这突出了这些化合物在开发新的抗菌剂中的潜力,这对于应对不断上升的抗生素耐药性至关重要(S. Y. Hassan,2013)。

属性

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O2S/c1-14-19(16-7-4-3-5-8-16)15(2)26(25-14)12-11-24-29(27,28)18-10-6-9-17(13-18)20(21,22)23/h3-10,13,24H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZYBEFSHAOKSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2554056.png)

![3-Amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2554063.png)

![3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline](/img/structure/B2554064.png)

![N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2554066.png)

![1-(2-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2554067.png)

![6-Ethyl-5-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2554070.png)

![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] phenyl carbonate](/img/structure/B2554072.png)